

Application Notes and Protocols for Quisinostat Dihydrochloride Cell-Based Assays

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Compound of Interest

Compound Name: *Quisinostat dihydrochloride*

Cat. No.: *B15563975*

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Introduction

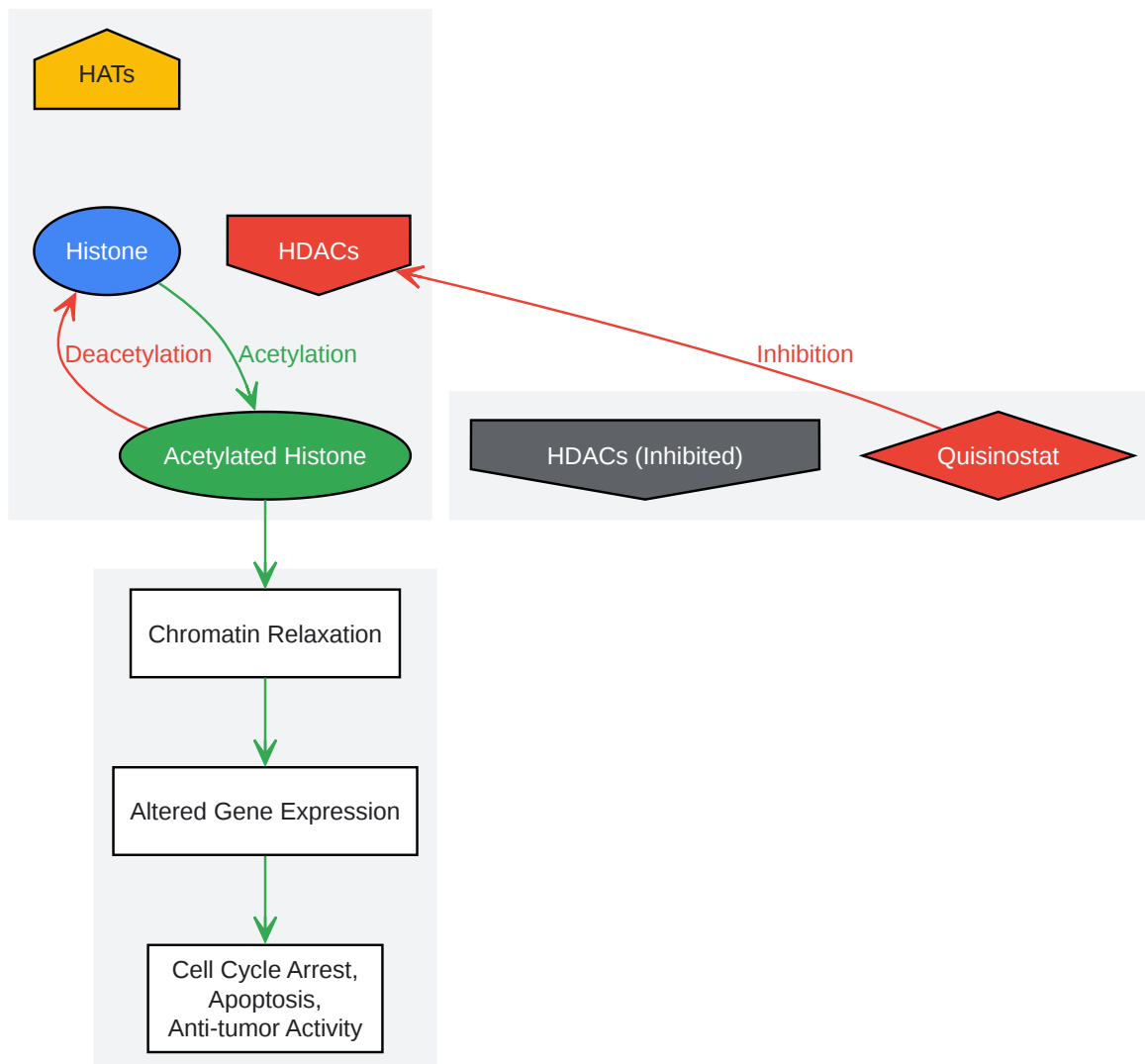
Quisinostat dihydrochloride (JNJ-26481585) is a potent, second-generation, orally available pan-histone deacetylase (HDAC) inhibitor.[1][2][3][4] It exhibits high potency against class I and II HDAC enzymes, particularly HDAC1, with IC₅₀ values in the low nanomolar range.[1][3][4][5] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6][7][8] Inhibition of HDACs by Quisinostat results in histone hyperacetylation, which alters gene expression and can induce various cellular responses, including cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][9] Consequently, Quisinostat has demonstrated broad-spectrum anti-proliferative activity against a variety of solid and hematologic cancer cell lines.[1][3]

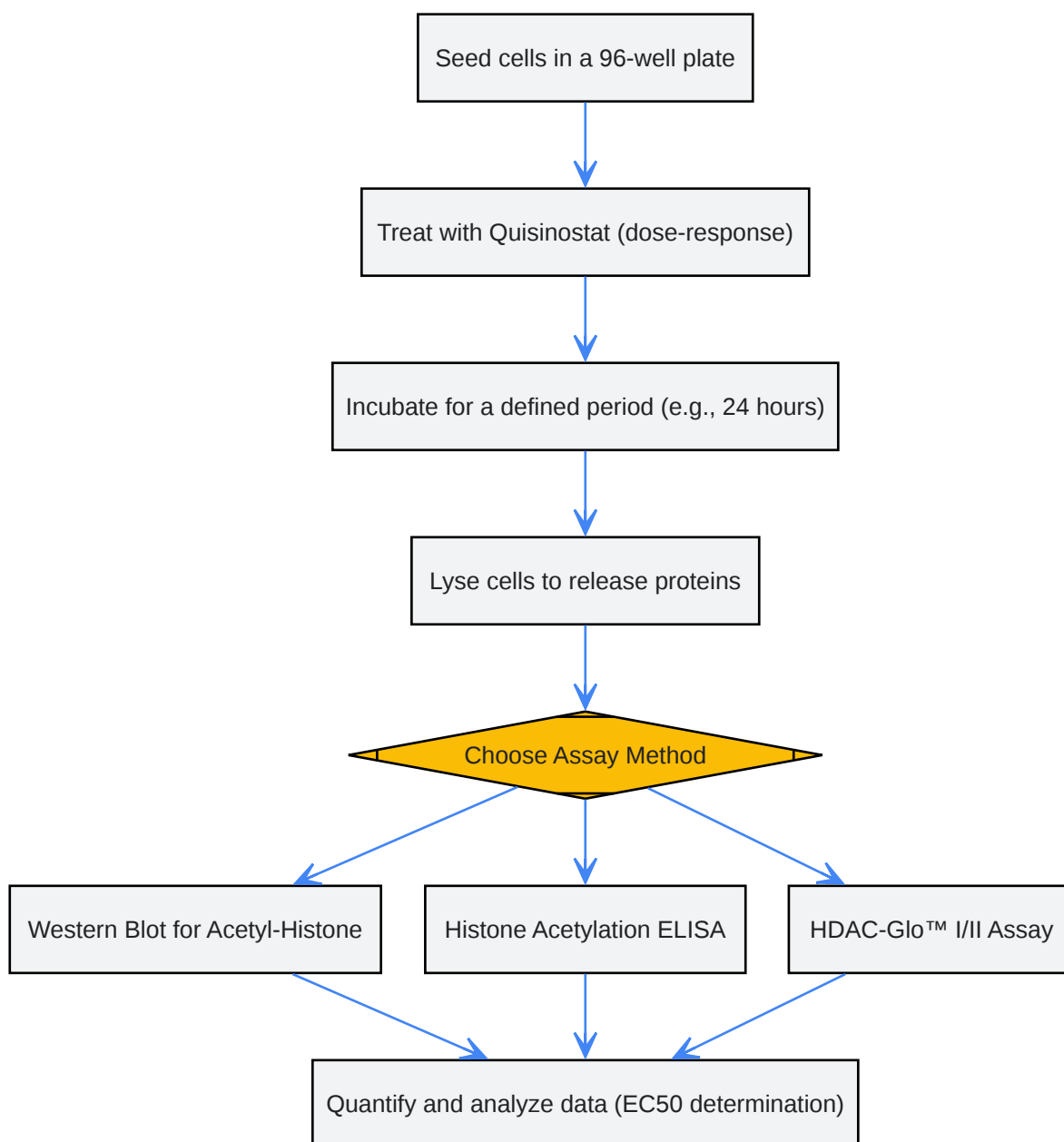
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the cellular activity of **Quisinostat dihydrochloride**. The described assays will enable researchers to assess its target engagement, anti-proliferative effects, and induction of apoptosis.

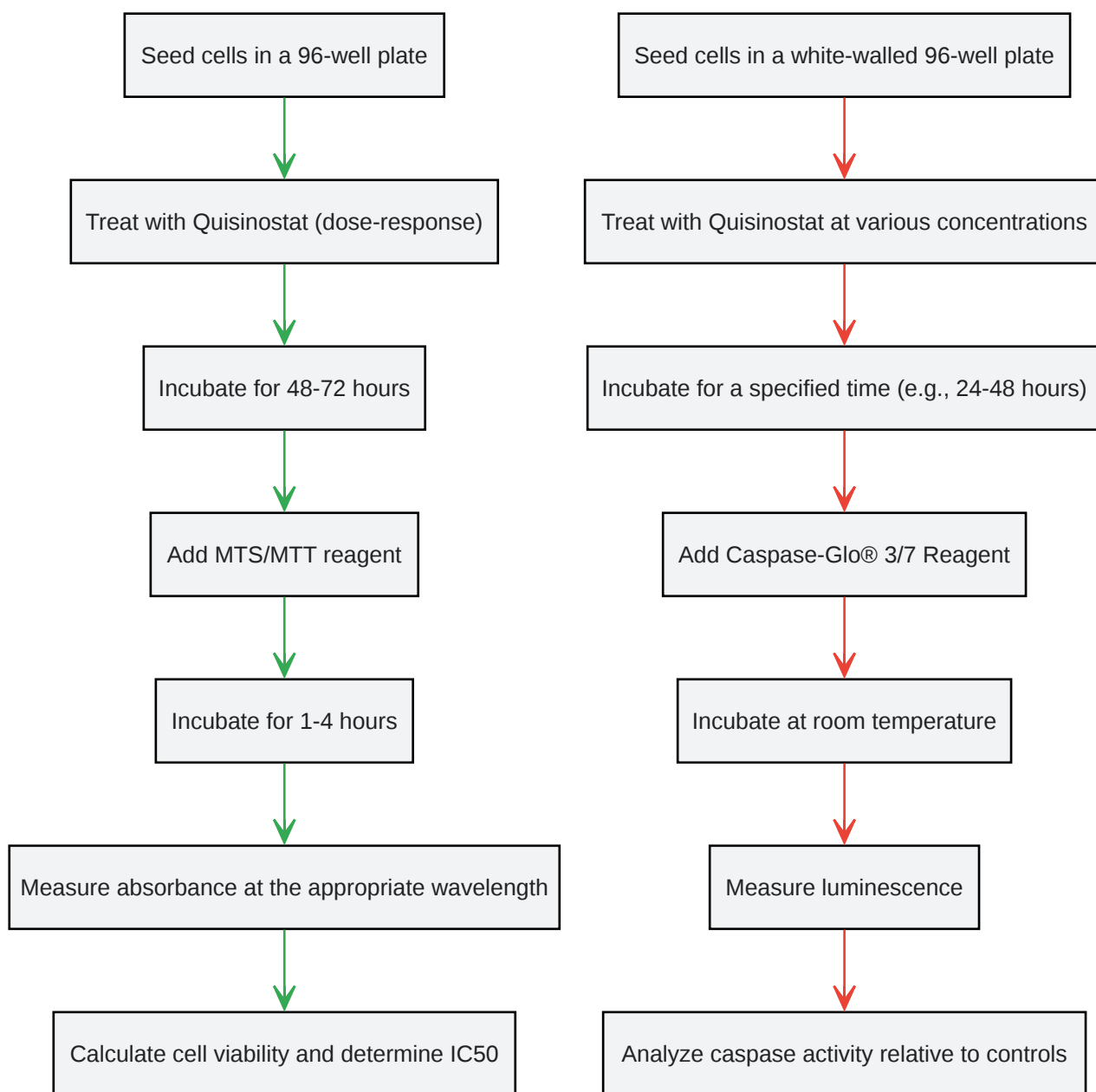
Mechanism of Action: HDAC Inhibition

Quisinostat exerts its biological effects by inhibiting the activity of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, which in turn results in a more

relaxed chromatin structure. This "open" chromatin state allows for the transcription of various genes, including those involved in tumor suppression and cell cycle regulation.







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- To cite this document: BenchChem. [Application Notes and Protocols for Quisinostat Dihydrochloride Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563975#quisinostat-dihydrochloride-cell-based-assay-design]

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